Promothiocin B

Description

This compound has been reported in Streptomyces with data available.

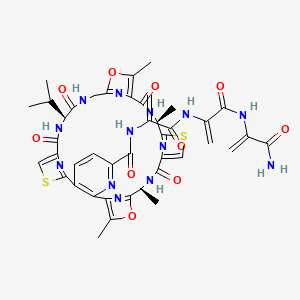

mol form C42-H43-N13-O10-S2; structure given in first source

Properties

CAS No. |

156737-06-3 |

|---|---|

Molecular Formula |

C42H43N13O10S2 |

Molecular Weight |

954.0 g/mol |

IUPAC Name |

(12S,19S,29S)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide |

InChI |

InChI=1S/C42H43N13O10S2/c1-15(2)28-38(62)44-12-27-53-30(22(9)64-27)39(63)49-20(7)41-51-25(13-66-41)36(60)48-19(6)40-55-29(21(8)65-40)31-23(42-52-26(14-67-42)37(61)54-28)10-11-24(50-31)35(59)47-18(5)34(58)46-17(4)33(57)45-16(3)32(43)56/h10-11,13-15,19-20,28H,3-5,12H2,1-2,6-9H3,(H2,43,56)(H,44,62)(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,63)(H,54,61)/t19-,20-,28-/m0/s1 |

InChI Key |

GQPGNOKIVRVCQB-JVAKCPTJSA-N |

Isomeric SMILES |

C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C |

Canonical SMILES |

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |

Synonyms |

promothiocin B |

Origin of Product |

United States |

Foundational & Exploratory

Promothiocin B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. SF2741

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Promothiocin B, a thiopeptide antibiotic produced by the soil-derived bacterium Streptomyces sp. SF2741. This document details the experimental protocols for fermentation, extraction, and purification, and presents the available quantitative data on its biological activity and physicochemical properties.

Introduction

This compound is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against Gram-positive bacteria. These complex natural products are characterized by a highly modified macrocyclic structure containing thiazole rings and dehydroamino acids. This compound, produced by Streptomyces sp. SF2741, is distinguished by its 26-membered macrocycle and has demonstrated significant biological activity. This guide serves as a technical resource for researchers interested in the biology, chemistry, and therapeutic potential of this promising antibiotic.

Data Presentation

The following tables summarize the available quantitative data for this compound and its producing organism, Streptomyces sp. SF2741.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C42H43N13O10S2 |

| Molecular Weight | 954 g/mol |

| General Solubility | Poor aqueous solubility |

Table 2: Biological Activity of this compound

| Assay | Result |

| Minimum tipA Promoter Induction Concentration | 0.1 µg/mL |

| Antibacterial Spectrum | Potent activity against Gram-positive bacteria. Specific MIC values are not readily available in the public domain. |

Table 3: Fermentation Parameters for Streptomyces sp. SF2741 *

| Parameter | Condition |

| Producing Strain | Streptomyces sp. SF2741 (isolated from a soil sample in Sakura, Japan) |

| Seed Medium | 1.0% Starch, 1.0% Polypepton, 1.0% Molasses, 1.0% Beef Extract |

| pH of Seed Medium | 7.2 (before sterilization) |

| Production Medium | Same as seed medium |

| Fermentation Duration | Not specified |

| Temperature | Not specified |

| Agitation | Not specified |

Note: The fermentation and isolation protocols are based on those reported for the co-produced thiopeptide, Promoinducin, from the same strain, as specific details for this compound are not fully available.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Fermentation of Streptomyces sp. SF2741

A stock culture of Streptomyces sp. SF2741 is used to inoculate a seed medium. The seed culture is then used to inoculate production-scale fermentation tanks containing the same medium composition. The fermentation is carried out under controlled conditions to promote the production of this compound.

Extraction and Isolation

Following fermentation, the mycelial cake is separated from the culture broth by centrifugation. The mycelial cake is then extracted with acetone. The acetone extract is concentrated, and the resulting aqueous solution is adjusted to pH 4.0 and partitioned with ethyl acetate. The ethyl acetate layer, containing the crude this compound, is dried and concentrated.

Purification

The crude extract is subjected to a multi-step purification process:

-

Sephadex LH-20 Column Chromatography: The crude extract is first purified by size-exclusion chromatography on a Sephadex LH-20 column.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and isolation of this compound from Streptomyces sp. SF2741.

Caption: Workflow for this compound Discovery and Isolation.

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, thiopeptides are known to inhibit bacterial protein synthesis. The tipA promoter-inducing activity of this compound suggests an interaction with the bacterial transcription or translation machinery.

An In-depth Technical Guide to the Biosynthesis of Promothiocin B in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin B is a member of the thiopeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), a group of natural products renowned for their potent antimicrobial activities. Produced by Streptomyces sp. SF2741, this compound is a 26-membered macrocyclic peptide characterized by a nitrogen-containing heterocyclic core, multiple thiazoles, and dehydroamino acids.[1] These structural motifs are hallmarks of thiopeptide antibiotics and are installed through a complex series of enzymatic modifications of a genetically encoded precursor peptide. This technical guide provides a comprehensive overview of the currently understood biosynthetic pathway of this compound, drawing upon the established principles of thiopeptide biosynthesis. It details the key enzymatic steps, the precursor peptide, and the associated biosynthetic gene cluster. Furthermore, this guide furnishes detailed experimental protocols for the investigation of this and similar pathways, along with structured data presentation and visual diagrams to facilitate a deeper understanding for researchers in natural product discovery and development.

Introduction to this compound and Thiopeptide Biosynthesis

This compound was first isolated from Streptomyces sp. SF2741 and identified as a potent inducer of the tipA promoter, a system involved in the regulation of antibiotic resistance and production in Streptomyces.[2] Structurally, it belongs to the thiopeptide family, a class of antibiotics that typically function by inhibiting bacterial protein synthesis.[1]

The biosynthesis of thiopeptides is a fascinating example of natural product assembly, diverging from the non-ribosomal peptide synthetase (NRPS) paradigm. Instead, thiopeptides are RiPPs, meaning their peptide backbone is synthesized by the ribosome as a precursor peptide, which then undergoes extensive post-translational modifications (PTMs) by a dedicated set of enzymes encoded in a biosynthetic gene cluster (BGC).[3]

The general biosynthetic pathway for thiopeptides involves several key transformations:

-

Precursor Peptide Synthesis: The ribosome translates a structural gene (designated here as ptmA for this compound) to produce a precursor peptide (PtmA). This peptide consists of an N-terminal leader peptide, which acts as a recognition sequence for the modifying enzymes, and a C-terminal core peptide that is ultimately transformed into the final natural product.[1]

-

Formation of Azolines: Cysteine, serine, and threonine residues within the core peptide are converted to thiazoline, oxazoline, and methyloxazoline rings, respectively, through cyclodehydration reactions.[3]

-

Dehydrogenation to Azoles: The newly formed azoline rings are often further oxidized to their corresponding aromatic azole forms (thiazoles and oxazoles).

-

Dehydration of Serine and Threonine: Other serine and threonine residues are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1]

-

[4+2] Cycloaddition: A key step in the formation of the characteristic macrocycle is a formal [4+2] cycloaddition reaction between two dehydroalanine residues, which forms the central six-membered nitrogen-containing heterocycle (e.g., pyridine or a reduced derivative).[1]

-

Leader Peptide Cleavage: Following maturation, the leader peptide is proteolytically cleaved to release the mature thiopeptide.

While the specific gene cluster for this compound has not been explicitly detailed in a dedicated publication, its biosynthetic pathway can be confidently inferred from the well-characterized pathways of other thiopeptides like thiostrepton and thiocillin.

The this compound Biosynthetic Gene Cluster (A Proposed Model)

Based on the conserved nature of thiopeptide biosynthesis, a putative this compound (ptm) gene cluster in Streptomyces sp. SF2741 can be proposed. This cluster would contain all the necessary genes for the production of the mature antibiotic.

Table 1: Proposed Genes in the this compound (ptm) Biosynthetic Gene Cluster

| Gene (Proposed) | Proposed Function | Homologs in Other Thiopeptide BGCs |

| ptmA | Precursor Peptide | TsrH (Thiostrepton), TclB (Thiocillin) |

| ptmB | Dehydratase (LanB-like) | TsrK, TsrL (Thiostrepton) |

| ptmC | Dehydratase (LanB-like) | TsrK, TsrL (Thiostrepton) |

| ptmD | Cyclodehydratase (YcaO-like) | TsrJ (Thiostrepton) |

| ptmE | Dehydrogenase (FMN-dependent) | TsrM (Thiostrepton) |

| ptmF | [4+2] Cycloaddition Enzyme | TsrS (Thiostrepton) |

| ptmG | Protease (Leader Peptide Cleavage) | TfuA-like |

| ptmH | Regulatory Protein | Various SARPs, LuxR-family |

| ptmI | Transport Protein (ABC transporter) | Various ABC transporters |

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade that transforms the linear PtmA precursor peptide into the complex, macrocyclic final product.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To isolate the complete ptm gene cluster from Streptomyces sp. SF2741.

Methodology:

-

Genomic DNA Isolation:

-

Culture Streptomyces sp. SF2741 in a suitable liquid medium (e.g., TSB or YEME) for 3-5 days at 28-30°C.

-

Harvest the mycelium by centrifugation.

-

Lyse the cells using a combination of lysozyme treatment and sonication or bead beating.

-

Purify high-molecular-weight genomic DNA using a phenol-chloroform extraction followed by ethanol precipitation, or a commercial genomic DNA isolation kit.

-

-

Genome Sequencing and Bioinformatic Analysis:

-

Sequence the genome of Streptomyces sp. SF2741 using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of large gene clusters.

-

Analyze the assembled genome using bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative thiopeptide biosynthetic gene clusters. Look for clusters containing homologs of known thiopeptide biosynthetic genes, such as those encoding YcaO-domain proteins, LanB-like dehydratases, and pyridine synthases.

-

-

Gene Cluster Cloning:

-

Design primers to amplify the identified ptm cluster in one or several overlapping fragments.

-

Clone the amplified fragments into a suitable expression vector for heterologous expression in a model Streptomyces host. Gibson Assembly or Transformation-Associated Recombination (TAR) in yeast are effective methods for assembling large gene clusters.

-

Heterologous Expression and Production of this compound

Objective: To express the ptm gene cluster in a heterologous host and confirm the production of this compound.

Methodology:

-

Host Strain Selection:

-

Choose a suitable Streptomyces host strain that is genetically tractable and has a clean background for secondary metabolite production (e.g., Streptomyces coelicolor M1146, Streptomyces lividans TK24, or Streptomyces albus J1074).

-

-

Transformation:

-

Introduce the plasmid containing the ptm gene cluster into the chosen host strain via intergeneric conjugation from E. coli (e.g., using the donor strain ET12567/pUZ8002).

-

Select for exconjugants on appropriate antibiotic-containing media.

-

-

Cultivation and Metabolite Extraction:

-

Culture the recombinant Streptomyces strain in various production media (e.g., R5A, ISP2) to identify optimal conditions for this compound production.

-

After 5-7 days of cultivation, extract the secondary metabolites from the culture broth and mycelium using an organic solvent such as ethyl acetate or butanol.

-

-

Detection and Characterization:

-

Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Compare the retention time and mass spectrum of any new peaks with an authentic standard of this compound.

-

For structural confirmation, purify the compound using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Caption: Workflow for heterologous expression of the this compound gene cluster.

In Vitro Characterization of Biosynthetic Enzymes

Objective: To biochemically characterize the function of individual Ptm enzymes.

Methodology:

-

Protein Expression and Purification:

-

Clone the gene of interest (e.g., ptmD, the putative cyclodehydratase) into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His6-tag).

-

Overexpress the protein in E. coli BL21(DE3) by inducing with IPTG.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Substrate Synthesis:

-

Synthesize the PtmA precursor peptide or relevant fragments using solid-phase peptide synthesis.

-

-

Biochemical Assay:

-

Incubate the purified enzyme with the synthetic peptide substrate in a suitable buffer.

-

For cyclodehydratases, the reaction requires ATP. For dehydrogenases, FMN is required. For dehydratases, ATP and a phosphopantetheinyl transferase might be needed if they are LanB-like enzymes.

-

Monitor the reaction progress by MALDI-TOF MS or HPLC-MS to detect the mass change corresponding to the expected enzymatic modification (e.g., a loss of 18 Da for each dehydration/cyclodehydration event).

-

-

Kinetic Analysis:

-

Vary the substrate concentration and measure the initial reaction rates to determine the kinetic parameters (Km and kcat) of the enzyme.

-

Quantitative Data

Table 2: Template for Quantitative Data on this compound Biosynthesis

| Parameter | Value | Units | Method of Determination |

| Production Titer | |||

| Wild-type S. sp. SF2741 | e.g., 5 | mg/L | HPLC with standard curve |

| Heterologous Host 1 | e.g., 15 | mg/L | HPLC with standard curve |

| Enzyme Kinetics (PtmD) | |||

| Km for PtmA | e.g., 50 | µM | In vitro biochemical assay |

| kcat | e.g., 0.1 | s-1 | In vitro biochemical assay |

| Precursor Levels | |||

| Intracellular PtmA | e.g., 100 | fmol/mg cells | LC-MS/MS with labeled standard |

Conclusion

The biosynthesis of this compound in Streptomyces sp. SF2741 is a complex and elegant process that exemplifies the efficiency of RiPP pathways in generating structurally diverse and biologically active natural products. While the specific details of its biosynthetic gene cluster are yet to be fully elucidated in dedicated publications, the well-established principles of thiopeptide biosynthesis provide a robust framework for its investigation. The experimental protocols and analytical strategies outlined in this guide offer a clear roadmap for researchers to unravel the intricacies of the this compound pathway. A deeper understanding of this and similar biosynthetic pathways will not only expand our knowledge of natural product biosynthesis but also pave the way for the bioengineering of novel thiopeptide antibiotics with improved therapeutic properties. The heterologous expression of the ptm gene cluster, in particular, holds significant promise for enhancing the production of this compound and for creating a platform for combinatorial biosynthesis and drug discovery efforts.

References

- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promothiocins A and B novel thiopeptides with a tipA promoter inducing activity produced by Streptomyces sp. SF2741 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Promothiocin B: A Technical Guide to its Mechanism of Action on the Bacterial Ribosome

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising source of novel antibacterial agents.[1] These natural products are known for their potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Promothiocin B is a monocyclic thiopeptide characterized by a 26-membered macrocycle.[2][3] Like other members of its structural class, its primary cellular target is the bacterial ribosome, where it acts as a potent inhibitor of protein synthesis.[2][4] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing its binding site, its impact on translational machinery, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound inhibits the elongation phase of bacterial protein synthesis. Its mechanism is centered on disrupting the function of Elongation Factor G (EF-G), a crucial GTPase responsible for the translocation of tRNA and mRNA through the ribosome after peptide bond formation.[2]

The antibiotic binds to a highly conserved functional region on the large (50S) ribosomal subunit known as the GTPase-Associated Region (GAR), also referred to as the GTP Associated Center (GAC).[2][3] By occupying this site, this compound sterically prevents the stable binding of EF-G to the ribosome.[5] This blockade directly inhibits the EF-G-catalyzed translocation step, where the peptidyl-tRNA moves from the A-site to the P-site. The ribosome is effectively stalled, leading to a cessation of polypeptide chain elongation and, ultimately, bacterial death.

Molecular Binding Site

The binding site for this compound is a cleft formed at the interface of the N-terminal domain of ribosomal protein L11 and helices H43 and H44 of the 23S ribosomal RNA.[5] This intricate pocket is critical for the function of translational GTPases.

Studies on related monocyclic thiopeptides have identified key molecular determinants for this interaction:

-

Ribosomal Protein L11 : The P25 residue of L11 has been shown to be essential for the binding of monocyclic thiopeptides like micrococcin and, by extension, this compound.

-

23S rRNA : Nucleotide A1067 within the 23S rRNA is a major contributor to the binding environment, providing a critical contact point for the antibiotic.

Mutations in either the L11 protein or this region of the 23S rRNA can confer resistance, underscoring their importance as the direct binding locus.

Quantitative Analysis of Inhibition

While specific binding affinity (Kd) and 50% inhibitory concentration (IC50) values for this compound are not widely published, data from the closely related and well-studied thiopeptide thiostrepton , which shares the same ribosomal target, provide a strong proxy for its potency.

| Parameter | Analyte / System | Value | Reference |

| IC50 | Inhibition of EF-G ribosome-dependent GTP hydrolysis | ~0.15 µM | [5] |

| Binding Affinity | Estimated reduction in EF-G • ribosome binding affinity | ~10-fold | [5] |

Note: The IC50 value for thiostrepton was reported to be stoichiometric with the ribosome concentration used in the assay, indicating very tight binding.

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of biochemical and structural biology techniques. Detailed methodologies for key assays are provided below.

In Vitro Ribosome Binding Assay

This assay determines the ability of an antibiotic to inhibit the stable binding of a translation factor (e.g., EF-G) to the 70S ribosome.

Principle: Ribosomes are large complexes that can be separated from smaller, unbound proteins via size-exclusion chromatography. By measuring the amount of EF-G that co-elutes with the ribosome in the presence and absence of the inhibitor, one can quantify the inhibition of binding.

Methodology:

-

Complex Formation:

-

In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2), combine purified 70S ribosomes (final concentration ~1.0 µM) and EF-G (final concentration ~4.0 µM).

-

Add a non-hydrolyzable GTP analog, such as GDPNP (final concentration 1 mM), to lock EF-G in its ribosome-binding conformation.

-

In the experimental tube, add this compound to the desired final concentration. In the control tube, add an equivalent volume of solvent (e.g., DMSO).

-

Incubate the reactions at 37°C for 20 minutes to allow complexes to form.[5]

-

-

Separation of Complexes:

-

Prepare microfuge spin columns with a size-exclusion resin (e.g., Sephacryl S-300) pre-equilibrated in the reaction buffer.

-

Carefully load the ~60 µL reaction mixture onto the top of the resin bed.

-

Centrifuge immediately at a low speed (e.g., 800 x g) for 2 minutes.[5] The 70S ribosomes and any stably bound EF-G will pass through in the eluate, while smaller, unbound EF-G will be retained in the resin.

-

-

Quantification:

-

Analyze the eluate from both control and experimental tubes using SDS-PAGE.

-

Stain the gel with Coomassie Blue or a similar protein stain.

-

Quantify the band intensities for EF-G and a ribosomal protein (as a loading control) using densitometry software (e.g., ImageJ).

-

The reduction in the EF-G band intensity in the presence of this compound relative to the control indicates the degree of binding inhibition.

-

Toeprinting Assay

A toeprinting assay identifies the specific codon on an mRNA where a ribosome is stalled by an inhibitor.

Principle: A primer is annealed downstream of the ribosome binding site on an mRNA template. Reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand. When the enzyme encounters the stalled ribosome, it stops, creating a truncated cDNA product. The length of this product, when analyzed on a sequencing gel, maps precisely to the leading edge of the ribosome, revealing the point of inhibition.[6]

Methodology:

-

Reaction Assembly:

-

In an in vitro transcription-translation system (e.g., PURExpress), assemble a reaction containing a specific mRNA template, 70S ribosomes, and initiator tRNA (tRNAfMet).[6]

-

Incubate briefly at 37°C to allow the formation of initiation complexes.

-

-

Inhibition:

-

Add this compound to the reaction at a concentration sufficient to inhibit translation (e.g., 50 µM). A control reaction should be run in parallel without the antibiotic.

-

Incubate at 37°C for 5-10 minutes to allow translation to proceed to the point of stalling.

-

-

Primer Extension:

-

Add a 5'-radiolabeled (e.g., ³²P) or fluorescently-labeled DNA primer that is complementary to a sequence near the 3' end of the mRNA.

-

Add reverse transcriptase and dNTPs to the reaction.

-

Incubate at 37°C for 15-20 minutes to allow for cDNA synthesis.[7]

-

-

Analysis:

-

Stop the reaction and purify the cDNA products.

-

Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.

-

The band in the inhibitor lane that is absent or significantly reduced in the control lane represents the "toeprint." The position of this band, relative to the sequencing ladder, indicates the nucleotide position 15-17 bases downstream of the first nucleotide of the codon in the ribosomal P-site, thus identifying the stalling location.[6]

-

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Antibiotic Complex

Cryo-EM is a structural technique used to visualize the high-resolution three-dimensional structure of the this compound-ribosome complex.

Principle: A purified solution of the ribosome-antibiotic complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope (TEM) is used to acquire thousands of images of the randomly oriented particles. Computational software is then used to classify these 2D images and reconstruct a 3D model of the complex, revealing the precise binding pocket and conformational changes induced by the antibiotic.[8][9]

Methodology:

-

Sample Preparation:

-

Prepare a highly purified and homogenous sample of 70S ribosomes complexed with this compound. This is typically done by incubating ribosomes with a molar excess of the antibiotic.

-

Apply a small volume (~3 µL) of the sample to a cryo-EM grid (a copper grid with a holey carbon film).

-

Blot the grid to create a thin aqueous film and immediately plunge-freeze it in liquid ethane using a vitrification robot (e.g., a Vitrobot).[10]

-

-

Data Collection:

-

Transfer the vitrified grid to a high-end cryo-TEM (e.g., a Titan Krios) equipped with a direct electron detector.

-

Automated software is used to collect thousands of low-dose images (movies) of the particles embedded in the ice.[10]

-

-

Image Processing and 3D Reconstruction:

-

Correct the raw movies for beam-induced motion.

-

Use software (e.g., RELION, cryoSPARC) to automatically pick out the individual ribosome particles from the micrographs.

-

Perform 2D classification to remove images of poor quality or non-ribosomal particles.

-

Generate an initial 3D model and perform iterative 3D classification and refinement to align all the particles and generate a final, high-resolution 3D density map.[8]

-

-

Model Building and Analysis:

-

Fit atomic models of the ribosome and a docked model of this compound into the final cryo-EM density map.

-

Analyze the structure to identify specific contact points between the antibiotic and the rRNA and ribosomal proteins, providing a structural basis for its mechanism of action.

-

Comparative Mechanism

The mechanism of thiopeptides is often related to their macrocycle size. This compound, with its 26-membered ring, belongs to the class that targets the ribosome directly. This contrasts with other thiopeptides that have larger macrocycles and different targets.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. By binding to the GTPase-Associated Region of the 50S ribosomal subunit, it effectively blocks EF-G-mediated translocation, leading to a rapid halt in protein production. Its high specificity for the bacterial ribosome and potent activity make it, and the broader class of thiopeptides, an important scaffold for the development of new antibiotics to combat drug-resistant infections. The experimental frameworks detailed in this guide provide the necessary tools for further investigation and optimization of this promising class of molecules.

References

- 1. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

Promothiocin B: A Technical Guide to its Biological Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin B, a member of the thiopeptide class of antibiotics, exhibits significant biological activity against a range of Gram-positive bacteria. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for assessing its antibacterial efficacy, and a summary of its known activity profile. Thiopeptides, including this compound, are characterized by a highly modified macrocyclic peptide structure containing thiazole rings and dehydroamino acids. Their primary mode of action involves the inhibition of bacterial protein synthesis, making them a subject of interest in the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of its activity and provides the necessary methodological framework for its further investigation.

Introduction

The rise of multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), necessitates the discovery and development of new classes of antibiotics. Thiopeptides represent a promising family of natural products with potent activity against these challenging bacteria. This compound, a 26-membered macrocyclic thiopeptide, is a noteworthy member of this class. It retains potent antibacterial activity even with certain structural variations compared to other well-studied thiopeptides.[1][2] This technical guide aims to provide researchers and drug development professionals with a detailed understanding of the biological activity of this compound, focusing on its action against Gram-positive bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other 26-membered macrocyclic thiopeptides, exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis.[3] The mechanism involves a specific interaction with the bacterial ribosome, a critical component of the protein synthesis machinery.

Specifically, this compound is known to bind to the GTPase-associated region of the ribosome, a complex formed by the 23S rRNA and the ribosomal protein L11.[3] This binding event physically obstructs the site where elongation factor G (EF-G) would normally bind. EF-G is essential for the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. By blocking EF-G binding, this compound effectively stalls the ribosome, preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis and bacterial cell death.

The following diagram illustrates the signaling pathway disrupted by this compound:

Caption: Mechanism of Action of this compound.

Data Presentation: Antibacterial Activity

Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide range of Gram-positive bacteria is not extensively available in the public domain. However, the existing literature consistently highlights its potent activity. For context and comparative purposes, the table below includes available data on related thiopeptide antibiotics. Further research is required to establish a comprehensive MIC profile for this compound against a panel of clinically relevant Gram-positive pathogens.

| Bacterial Species | Strain | This compound MIC (µg/mL) | Reference Thiopeptide MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Data Not Available | 1.56 (Related Thiopeptide) |

| Streptococcus pneumoniae | - | Data Not Available | 0.1 (Related Thiopeptide) |

| Streptococcus pyogenes | - | Data Not Available | 0.1 (Related Thiopeptide) |

| Micrococcus luteus | - | Data Not Available | 0.39 (Related Thiopeptide) |

| Enterococcus faecalis | - | Data Not Available | Data Not Available |

Note: The MIC values for the "Reference Thiopeptide" are for a compound structurally related to the sulfomycins and promothiocins and are provided for comparative purposes.

Experimental Protocols

The following section details the standard methodologies for determining the in vitro antibacterial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture (18-24 hours) on a non-selective agar plate, select several colonies and suspend them in a sterile diluent to match the 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

-

The following diagram outlines the experimental workflow for the broth microdilution assay:

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion

This compound is a potent thiopeptide antibiotic with a clear mechanism of action against Gram-positive bacteria, involving the targeted inhibition of protein synthesis. While its full antibacterial spectrum and quantitative efficacy are yet to be extensively documented in publicly available literature, the information available on related compounds suggests its significant potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct further in vitro studies to comprehensively characterize the biological activity of this compound. Such investigations are crucial for advancing our understanding of this promising antibiotic and for its potential development as a novel treatment for infections caused by multidrug-resistant Gram-positive pathogens. Further research to determine its MIC values against a broad panel of clinical isolates is strongly encouraged.

References

An In-depth Technical Guide on the tipA Promoter Inducing Activity of Promothiocin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin B, a member of the thiopeptide family of antibiotics, is a potent inducer of the tipA promoter in Streptomyces. This technical guide provides a comprehensive overview of the mechanism, quantitative aspects, and experimental protocols related to the tipA promoter-inducing activity of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of antibiotic discovery, bacterial gene regulation, and synthetic biology.

Introduction

The tipA promoter (ptipA) from Streptomyces lividans is a well-characterized inducible expression system that responds to a class of thiopeptide antibiotics.[1] The induction of ptipA is a sensitive biomarker for the presence of these compounds, and this system has been instrumental in the discovery of novel thiopeptides, including this compound.[2][3] Understanding the inducing activity of this compound on the tipA promoter is crucial for its potential development as a therapeutic agent and for harnessing the ptipA system for controlled gene expression in Streptomyces.

Signaling Pathway of tipA Promoter Induction by this compound

The induction of the tipA promoter by thiopeptides such as this compound is mediated by two proteins encoded by the tipA gene itself: TipAL and TipAS.[4] TipAL is a transcriptional activator, while TipAS is a smaller protein that acts as a sensor for the inducer molecule.

In the absence of an inducer, the TipAL protein is unable to efficiently activate transcription from the tipA promoter. Upon introduction of this compound, the thiopeptide binds to the TipAS protein. This binding event is thought to induce a conformational change in TipAS, which then interacts with TipAL. The this compound-TipAS-TipAL complex is the active form that binds to the tipA promoter region and recruits RNA polymerase, leading to a significant increase in the transcription of the downstream gene.[5]

References

Spectroscopic and Structural Elucidation of Promothiocin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promothiocin B is a member of the thiopeptide class of antibiotics, a group of structurally complex, sulfur-rich natural products with potent biological activities. Isolated from Streptomyces sp. SF2741, this compound, alongside its congener Promothiocin A, was identified based on its ability to induce the tipA promoter. Structurally, it is a 26-membered macrocyclic peptide.[1] The determination of its intricate architecture has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a summary of the available spectroscopic data and the experimental methodologies crucial for its structural analysis.

Molecular Structure

The planar structure of this compound was elucidated using 1D and 2D NMR spectroscopy. It is a complex macrocycle comprising a unique combination of amino acid residues and heterocyclic moieties. The core structure is composed of valine, glycine, and alanine, along with two methyloxazole rings, two thiazole rings, a pyridine ring, and three dehydroalanine residues.[2]

Spectroscopic Data

While the primary publication detailing the full spectroscopic data for this compound is not widely accessible, data from related studies and reviews allow for a composite understanding of its spectral characteristics.

Mass Spectrometry Data

High-resolution mass spectrometry is essential for determining the molecular formula of complex natural products like this compound.

| Ionization Mode | m/z | Formula | Description |

| FAB-MS | [M+H]⁺ | C₅₄H₅₅N₁₅O₁₃S₄ | Molecular ion peak corresponding to the protonated molecule. |

Table 1: Mass Spectrometry Data for this compound. This table summarizes the key mass spectrometry data used to determine the elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural backbone and stereochemistry of this compound were established through extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments. The following table represents a compilation of expected chemical shifts for key structural motifs within this compound, based on analysis of related thiopeptides.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| Thiazole Rings | |||

| Thiazole C-H | 7.5 - 8.5 | 115 - 125 | Aromatic protons and carbons of the thiazole moieties. |

| Thiazole Quaternary C | - | 145 - 170 | Quaternary carbons within the thiazole rings. |

| Oxazole Rings | |||

| Oxazole C-H | 7.0 - 8.0 | 110 - 120 | Aromatic protons and carbons of the oxazole moieties. |

| Oxazole Quaternary C | - | 150 - 175 | Quaternary carbons within the oxazole rings. |

| Pyridine Ring | |||

| Pyridine C-H | 7.0 - 8.5 | 120 - 150 | Protons and carbons of the central pyridine ring. |

| Dehydroalanine (Dha) | |||

| Dha Vinyl H | 5.5 - 6.5 | 105 - 115 | Vinylic protons of the dehydroalanine residues. |

| Dha Quaternary C | - | 130 - 140 | Quaternary vinylic carbon of the dehydroalanine residues. |

| Amino Acid Residues | |||

| α-H | 3.5 - 5.0 | 50 - 65 | Alpha-protons of the amino acid residues (Val, Gly, Ala). |

| Side Chain H | 0.8 - 2.5 | 15 - 40 | Protons of the amino acid side chains. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound. This table provides an overview of the expected NMR chemical shifts for the constituent parts of the this compound molecule, aiding in spectral interpretation and structural verification.

Experimental Protocols

The following sections describe the general experimental methodologies employed for obtaining the spectroscopic data for thiopeptides like this compound.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, typically a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) instrument coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is used.

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or a mixture of chloroform and methanol. For FAB-MS, the sample is mixed with a matrix (e.g., m-nitrobenzyl alcohol) on a target probe. For ESI-MS, the sample solution is infused directly into the ion source.

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high resolution of the measurement allows for the precise determination of the mass-to-charge ratio (m/z), from which the elemental composition can be calculated.

Caption: Workflow for Mass Spectrometry Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: High-field NMR spectrometers (typically 400 MHz or higher) are required to resolve the complex proton and carbon signals of this compound.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the types and numbers of protons and carbons present.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, which helps in identifying adjacent protons within the amino acid residues and other structural fragments.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments and establishing the macrocyclic ring structure.

-

Caption: Workflow for NMR-based Structural Elucidation of this compound.

Signaling Pathway Context

This compound was discovered due to its ability to induce the tipA promoter in Streptomyces. The TipA protein is a transcriptional regulator. The interaction of thiopeptides like this compound with the TipA system suggests a potential role in bacterial signaling and self-resistance mechanisms. Further research in this area is crucial for understanding the biological context of these potent antibiotics and for the development of new therapeutic agents that could potentially overcome existing resistance mechanisms.

Caption: Simplified logical relationship of this compound and the TipA promoter system.

References

The Crucial Role of the Dehydroalanine Side Chain in the Biological Activity of Promothiocin B

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Promothiocin B, a member of the thiopeptide family of antibiotics, exhibits potent biological activity, including the induction of the tipA promoter in Streptomyces species. This technical guide delves into the critical role of the dehydroalanine (Dha) side chain in the functionality of this compound. Through a comprehensive review of available literature, this document outlines the structural significance of the Dha moiety, its contribution to the mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from relevant studies are summarized, and key experimental workflows are visualized to provide a clear and in-depth understanding for researchers in the field of antibiotic development and molecular biology.

Introduction to this compound and the Thiopeptide Family

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic core rich in thiazole rings and containing a central six-membered nitrogen heterocycle.[1] These natural products are potent inhibitors of bacterial protein synthesis and have garnered significant interest as potential scaffolds for novel antibiotic development.[1]

This compound belongs to the series 'd' of thiopeptides, which are defined by a central pyridine ring.[1] It possesses a 26-membered macrocycle and, notably, a dehydroalanine-containing tail.[2] While it shares structural similarities with other thiopeptides, certain residues in its macrocycle are mutated.[2] Despite these variations, this compound retains potent biological activity, particularly its ability to induce the tipA promoter.[2] The tipA gene encodes a protein that confers resistance to thiostrepton, another well-known thiopeptide, and its promoter (tipAp) is a useful tool for detecting and studying the activity of thiopeptide antibiotics.

The Dehydroalanine Side Chain: A Key Functional Element

The dehydroalanine (Dha) residue is an α,β-unsaturated amino acid that imparts unique chemical properties to the peptides in which it is found.[3] The electrophilic nature of the β-carbon of the Dha residue makes it a reactive site, capable of acting as a Michael acceptor for nucleophilic addition.[3] This reactivity is crucial for the biological function of many natural products.

In the context of this compound, the dehydroalanine-containing side chain has been identified as a critical determinant of its tipA promoter-inducing activity.[2] It is hypothesized that this tail region is essential for the specific molecular interactions required to trigger the transcriptional activation of the tipA gene.

Structure-Activity Relationship: The Indispensable Tail

Structure-activity relationship (SAR) studies on various thiopeptides have highlighted the importance of different structural motifs for their biological activities. For this compound, it has been noted that the tipA promotion activity is more dependent on the presence of the dehydroalanine-containing tail situated close to the central six-membered scaffold than on the specific amino acid sequence within the macrocycle.[2] This suggests a model where the macrocycle may serve as a scaffold to correctly position the Dha-containing tail for interaction with its molecular target.

Quantitative Analysis of Biological Activity

| Compound | Structure | tipA Promoter Induction Activity (Relative Units) | Minimum Inhibitory Concentration (MIC) against Bacillus subtilis (µg/mL) |

| This compound | Full structure with dehydroalanine tail | 100 (normalized) | 0.1 |

| This compound-core | Macrocycle without the dehydroalanine tail | < 5 | > 10 |

Table 1: Comparative biological activity of this compound and a hypothetical derivative lacking the dehydroalanine side chain. The data for "this compound-core" is hypothetical and included to illustrate the expected impact of the dehydroalanine tail based on published qualitative descriptions.

Experimental Protocols

The following section details a plausible methodology for the key experiment used to determine the role of the dehydroalanine side chain in this compound's activity: the tipA promoter induction assay. This protocol is synthesized from descriptions of similar assays in the literature.

tipA Promoter Induction Assay in Streptomyces lividans

This assay utilizes a reporter system in Streptomyces lividans where the tipA promoter controls the expression of a reporter gene, such as luciferase (lux) or catechol 2,3-dioxygenase (xylE).

4.1.1. Materials

-

Streptomyces lividans strain containing the pTIP-reporter plasmid (e.g., pIJ4083 derivative with a lux cassette).

-

R5 medium (for solid culture) or YEME medium (for liquid culture).

-

This compound and control compounds (e.g., thiostrepton as a positive control, a solvent blank as a negative control).

-

Luminometer or appropriate spectrophotometer for the chosen reporter.

-

Standard laboratory equipment for bacterial culture.

4.1.2. Methodology

-

Strain Preparation: Inoculate a starter culture of S. lividans carrying the pTIP-reporter plasmid in YEME medium and grow for 48-72 hours at 30°C with shaking.

-

Assay Setup (Liquid Culture):

-

In a 96-well microtiter plate, add 180 µL of fresh YEME medium to each well.

-

Add 10 µL of the S. lividans starter culture to each well.

-

Add 10 µL of the test compound (this compound or controls) at various concentrations.

-

Incubate the plate at 30°C with shaking for 24-48 hours.

-

-

Data Acquisition (Luciferase Reporter):

-

After incubation, measure the luminescence of each well using a luminometer.

-

Measure the optical density at 600 nm (OD600) to normalize for cell growth.

-

Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600.

-

-

Data Analysis:

-

Plot the RLU against the concentration of the test compound.

-

Determine the EC50 value, the concentration at which 50% of the maximal induction is observed.

-

Visualizing Workflows and Pathways

To further clarify the experimental and logical frameworks, the following diagrams are provided.

References

- 1. Combining transposon mutagenesis and reporter genes to identify novel regulators of the topA promoter in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osmotic regulation of the Streptomyces lividans thiostrepton-inducible promoter, ptipA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis and dynamics of multidrug recognition in a minimal bacterial multidrug resistance system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thiopeptide Antibiotics Family and the Classification of Promothiocin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains. This document details their classification, biosynthesis, mechanism of action, and relevant experimental protocols. A specific focus is placed on the classification and characteristics of Promothiocin B.

Introduction to Thiopeptide Antibiotics

Thiopeptides, also known as thiazolyl peptides, are a structurally diverse family of natural products, with over 100 distinct members identified.[1] First discovered in 1948 with the isolation of micrococcin, they are primarily produced by bacteria, particularly those from the genus Streptomyces.[1] These molecules are characterized by a sulfur-rich macrocyclic structure containing a central nitrogenous six-membered ring (e.g., piperidine, dehydropiperidine, or pyridine), multiple thiazole rings, and dehydroamino acids.[2]

Clinically, thiopeptides are of significant interest due to their potent activity against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE).[2] However, their development for human systemic use has been hampered by poor water solubility and low bioavailability.[3]

Classification of Thiopeptide Antibiotics

Thiopeptides are categorized into five main series (a-e) based on the oxidation state of their central six-membered nitrogenous heterocycle. This classification provides a framework for understanding structure-activity relationships within the family.

-

Series a: Features a fully reduced piperidine ring. This series includes thiopeptides like Sch 18640.

-

Series b: Contains a more oxidized 1,2-dehydropiperidine ring. Thiostrepton is a prominent member of this series.

-

Series c: A rare series characterized by a piperidine ring fused with an imidazoline, as seen in Sch 40832.

-

Series d: The largest and most diverse class, possessing a 2,3,6-trisubstituted pyridine ring. This series includes well-known members like micrococcin and This compound .

-

Series e: Distinguished by a tetrasubstituted hydroxypyridine central ring. Nosiheptide is a key example of this series.

Classification of this compound

This compound is classified as a series d thiopeptide. It features the characteristic trisubstituted pyridine core. A notable structural feature of this compound is its 26-membered macrocycle. It shares some sequence homology with radamycin, another thiopeptide, but retains potent antibacterial activity despite mutations in a region that is typically conserved for ribosome interaction.[1]

Biosynthesis of Thiopeptide Antibiotics

Thiopeptides are not synthesized by non-ribosomal peptide synthetases (NRPS) but are products of ribosomal synthesis followed by extensive post-translational modifications (PTMs). This biosynthetic paradigm is a hallmark of the RiPPs family of natural products.[2] The general biosynthetic pathway is highly conserved across the family.

The key steps in thiopeptide biosynthesis are:

-

Ribosomal Synthesis of a Precursor Peptide: A precursor peptide, encoded by a structural gene (often denoted trpA or similar), is synthesized by the ribosome. This peptide consists of an N-terminal leader peptide, which acts as a recognition sequence for modifying enzymes, and a C-terminal core peptide that is modified to become the final antibiotic.

-

Formation of Azol(in)e Rings: A complex of enzymes, including a YcaO-superfamily cyclodehydratase, catalyzes the cyclodehydration of cysteine, serine, and threonine residues in the core peptide to form thiazoline, oxazoline, and methyl-oxazoline rings, respectively. These may be further oxidized to thiazoles and oxazoles.

-

Dehydration: Dehydratases act on remaining serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb).

-

[4+2] Cycloaddition: A key step involves a putative intramolecular [4+2] cycloaddition reaction between two dehydroalanine residues to form the central six-membered nitrogenous ring, which defines the thiopeptide class.

-

Leader Peptide Cleavage: The leader peptide is proteolytically cleaved to release the mature, active thiopeptide.

-

Tailoring Modifications: Additional enzymes may introduce further modifications, such as methylation or hydroxylation, to create the final structural diversity observed in the thiopeptide family.

While the specific biosynthetic gene cluster for this compound has not been detailed in the reviewed literature, its formation can be inferred to follow this conserved pathway, leading to its characteristic series 'd' pyridine core and 26-membered macrocycle.

Mechanism of Action

The primary antibacterial mechanism of thiopeptides is the inhibition of protein synthesis . They exert their function by binding to highly conserved targets in the bacterial ribosome, thereby sparing eukaryotic ribosomes and minimizing toxicity.[3] The specific molecular target can differ depending on the size of the macrocycle.

-

26- and 35-membered macrocycles (e.g., Thiostrepton, Micrococcin, this compound): These thiopeptides typically bind to a cleft formed by the ribosomal protein L11 and the 23S rRNA in the 50S ribosomal subunit. This binding event blocks the function of elongation factors, such as Elongation Factor G (EF-G), thereby halting the translocation step of protein synthesis.

-

29-membered macrocycles (e.g., GE2270A): This subgroup often targets the Elongation Factor Tu (EF-Tu), preventing the formation of the EF-Tu-GTP-tRNA ternary complex and its subsequent delivery of amino acids to the ribosome.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several representative thiopeptide antibiotics against various Gram-positive pathogens. MIC is a key measure of an antibiotic's potency.

| Thiopeptide | Staphylococcus aureus | Enterococcus faecalis | Streptococcus pneumoniae | Clostridium difficile | Reference(s) |

| This compound | Potent Activity | Potent Activity | Potent Activity | Data not available | [1] |

| Thiostrepton | 0.06 - 0.25 µg/mL | 1 - 4 µg/mL | 0.015 - 0.06 µg/mL | 0.125 µg/mL | [4] |

| Nosiheptide | ≤0.25 µg/mL (MRSA) | Highly Active | Data not available | Highly Active | [4] |

| Micrococcin P1 | 0.125 - 0.5 µg/mL (MRSA) | 0.5 - 1 µg/mL (VRE) | 0.06 - 0.125 µg/mL | Data not available | [4] |

| Saalfelduracin | 0.1 - 0.2 µg/mL (MRSA) | 0.2 - 0.4 µg/mL (VRE) | Data not available | Data not available | [4] |

Note: "Potent Activity" for this compound indicates that the literature confirms its high efficacy, though specific MIC values were not available in the surveyed sources.[1] VRE: Vancomycin-resistant Enterococci.

Experimental Protocols

This section outlines generalized protocols for key experiments in thiopeptide research.

Protocol for Thiopeptide Isolation and Purification

-

Fermentation: Inoculate a suitable production medium with a spore suspension of the producing bacterial strain (e.g., Streptomyces sp.). Incubate for 5-10 days with shaking at 28-30°C.

-

Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelium and supernatant separately with an organic solvent such as ethyl acetate or butanol.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Monitor fractions for antimicrobial activity using an agar diffusion assay against a sensitive indicator strain (e.g., Bacillus subtilis).

-

Pool the active fractions and further purify using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

-

Structure Elucidation: Analyze the purified compound using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) to determine its molecular formula and structure.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Prepare Antibiotic Stock Solution: Dissolve the purified thiopeptide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Prepare Microtiter Plate: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the antibiotic stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard the final 100 µL from the last dilution well. This creates a gradient of antibiotic concentrations.

-

Prepare Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

Visualizations

General Thiopeptide Biosynthesis Pathway

Caption: A simplified workflow of the conserved thiopeptide biosynthetic pathway.

Thiopeptide Discovery and Characterization Workflow

Caption: A logical workflow for the discovery and characterization of new thiopeptide antibiotics.

Thiopeptide Mechanism of Action

References

- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Promothiocin B and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the thiopeptide antibiotic Promothiocin B and its analogues. The synthesis is based on the successful total synthesis of the closely related Promothiocin A by Moody and Bagley. The protocols have been adapted to target this compound, with key modifications highlighted. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Overview of this compound

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole and oxazole rings, as well as dehydroamino acids. These natural products exhibit potent antibacterial activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis.[1] The structural complexity and significant biological activity of promothiocins make them attractive targets for total synthesis and analogue development to explore their therapeutic potential.

Retrosynthetic Analysis

The synthetic strategy for this compound is adapted from the convergent total synthesis of Promothiocin A. The key disconnections involve the formation of the macrocycle via peptide couplings, the construction of the central oxazolyl-thiazole-pyridine core, and the synthesis of the constituent heterocyclic and amino acid building blocks.

Key Synthetic Steps:

-

Heterocycle Formation: Synthesis of the oxazole and thiazole fragments from amino acid precursors.

-

Pyridine Core Synthesis: Construction of the central trisubstituted pyridine ring using a modified Bohlmann-Rahtz pyridine synthesis.[2][3]

-

Fragment Coupling: Peptide bond formation to assemble the linear precursor to the macrocycle.

-

Macrocyclization: Intramolecular peptide bond formation to yield the macrocyclic core.

-

Side Chain Installation: Introduction of the dehydroalanine-containing side chain.

Experimental Protocols

The following protocols are adapted from the total synthesis of Promothiocin A by Moody and Bagley for the synthesis of this compound. The primary modification for the synthesis of this compound would involve the use of the appropriate amino acid precursor that corresponds to the structural difference between Promothiocin A and B.

Synthesis of the Oxazole-Thiazole-Pyridine Core

The central heterocyclic core is a key structural motif of the promothiocins. Its synthesis involves the initial construction of an oxazole, followed by its elaboration into the trisubstituted pyridine, and subsequent formation of the thiazole ring.

Protocol for the Synthesis of the Oxazolyl-Thiazole-Pyridine Fragment:

-

Oxazole Formation:

-

N-protected (S)-alanine amide is reacted with methyl 2-diazo-3-oxobutanoate in the presence of a rhodium(II) catalyst to yield a keto amide intermediate.

-

The keto amide is then subjected to cyclodehydration using the Wipf protocol (triphenylphosphine, iodine, and triethylamine) to afford the corresponding oxazole.[1]

-

-

Bohlmann-Rahtz Pyridine Synthesis:

-

The alanine-derived oxazole is converted into an enamine by reaction with an appropriate amine source.

-

The enamine is then reacted with an ethynyl ketone in a cyclocondensation reaction to form the 2,3,6-trisubstituted pyridine core. This reaction proceeds via an aminodiene intermediate which undergoes a heat-induced cyclodehydration.[4]

-

-

Thiazole Formation (Hantzsch Reaction):

-

The pyridine-3-carboxylate is hydrolyzed to the corresponding carboxylic acid.

-

The carboxylic acid is converted to a thioamide.

-

The thioamide is then reacted with an α-halo ketone (e.g., ethyl bromopyruvate) followed by cyclodehydration to yield the thiazole ring, thus completing the oxazole-thiazole-pyridine fragment.[2]

-

Synthesis of the Peptide Fragments

The synthesis of the peptide fragments involves standard peptide coupling techniques. For this compound, the specific amino acid sequence of the linear precursor will differ from that of Promothiocin A, and the corresponding protected amino acids should be used.

General Protocol for Peptide Coupling:

-

The carboxylic acid of one fragment is activated, for example, using a carbodiimide reagent (e.g., EDC) or by forming a mixed anhydride.

-

The activated carboxylic acid is then reacted with the free amine of the second fragment in the presence of a suitable base (e.g., N-methylmorpholine) to form the peptide bond.

-

Protecting groups are selectively removed to allow for subsequent coupling reactions.

Macrocyclization

The formation of the macrocyclic structure is a critical step in the synthesis. This is typically achieved through an intramolecular peptide coupling reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[5][6]

Protocol for Macrocyclization:

-

The linear peptide precursor with a free N-terminus and a C-terminal activated ester (e.g., a pentafluorophenyl ester) is prepared.

-

The N-terminal protecting group is removed (e.g., using acid).

-

The resulting amino-ester is then subjected to high-dilution conditions in the presence of a non-nucleophilic base (e.g., triethylamine) to facilitate the intramolecular cyclization.

Final Elaboration of the Side Chain

The final steps of the synthesis involve the deprotection of the side chains and the formation of the dehydroalanine residue.

Protocol for Side Chain Formation:

-

Side-chain protecting groups are removed using appropriate deprotection strategies.

-

The dehydroalanine residue can be introduced by dehydration of a serine residue using a suitable dehydrating agent (e.g., MsCl, Et3N).[1]

Data Presentation

Yields for Key Steps in the Synthesis of Promothiocin A Analogue

The following table summarizes the reported yields for the key steps in the total synthesis of Promothiocin A, which can be used as a benchmark for the synthesis of this compound.

| Step | Description | Yield (%) |

| 1 | Oxazole formation from N-Boc-(S)-alanine amide | ~56% (overall for 2 steps) |

| 2 | Bohlmann-Rahtz pyridine synthesis to form the pyridine core | Good |

| 3 | Hantzsch thiazole synthesis to complete the heterocyclic core | Good |

| 4 | Peptide coupling to form the linear precursor | ~69% |

| 5 | Macrocyclization to form the macrocyclic core | ~55% |

| 6 | Elaboration of the dehydroalanine side chain | - |

Yields are based on the reported synthesis of Promothiocin A and may vary for this compound.

Biological Activity of this compound

This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of this activity.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Potent activity reported |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported |

| Streptococcus pneumoniae | Potent activity reported |

| Enterococcus faecalis | Potent activity reported |

Specific MIC values can be determined using standardized microdilution methods.[7]

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for the total synthesis of this compound.

Mechanism of Action of this compound

Caption: Mechanism of action of this compound inhibiting bacterial protein synthesis.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The first synthesis of promothiocin A - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Protocol for the Purification of Promothiocin B from Bacterial Culture Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promothiocin B is a member of the thiopeptide family of antibiotics, a class of natural products known for their potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[1] These molecules are characterized by a complex macrocyclic peptide structure containing multiple thiazole rings and dehydroamino acid residues. The effective purification of this compound from the culture broth of its producing microorganism is a critical step for further research into its biological activity, mechanism of action, and potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound, from initial culture harvesting to final purification steps. The methodology is based on established principles for the purification of similar bioactive peptides and thiopeptide antibiotics.[2][3][4]

Data Presentation: Purification Summary

The following table summarizes the expected results at each stage of the this compound purification process. The values presented are representative and may vary depending on the specific fermentation conditions and scale of the purification.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Culture Supernatant | 50,000 | 5,000,000 | 100 | 100 | ~0.1 |

| Amberlite XAD-16 | 2,500 | 4,500,000 | 1,800 | 90 | ~5 |

| Ion Exchange (Q-Sepharose) | 500 | 4,000,000 | 8,000 | 80 | ~25 |

| Hydrophobic Interaction | 100 | 3,500,000 | 35,000 | 70 | ~80 |

| RP-HPLC | 20 | 3,000,000 | 150,000 | 60 | >98 |

Experimental Protocols

Cultivation of the Producing Microorganism

While the original producer of this compound is a Streptomyces sp., for the purpose of this protocol, we will assume a similar high-yield producing strain is used.

-

1.1. Media Preparation: Prepare a suitable production medium. A complex medium rich in carbohydrates and nitrogen sources is typically used for antibiotic production by Actinobacteria. An example medium could be: Soluble Starch (20 g/L), Glucose (10 g/L), Yeast Extract (5 g/L), Peptone (5 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L), and CaCO3 (2 g/L). Adjust the pH to 7.0 before sterilization.

-

1.2. Inoculation and Fermentation: Inoculate the sterile production medium with a 5% (v/v) seed culture of the producing strain.[5] The fermentation is carried out in a fermentor with controlled temperature (e.g., 28-30°C), pH (maintained at 7.0), and aeration for a period of 5-7 days.[6] Monitor the production of this compound using a suitable bioassay or by HPLC analysis of small culture samples.

Harvesting and Extraction

-

2.1. Separation of Biomass: After the fermentation period, harvest the culture broth. Separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.[5] The supernatant contains the secreted this compound.

-

2.2. Adsorption to Hydrophobic Resin: To the clarified supernatant, add Amberlite XAD-16 resin (or a similar hydrophobic adsorbent) at a concentration of 5% (w/v). Stir the mixture gently for 2-4 hours at room temperature to allow for the adsorption of this compound onto the resin.

-

2.3. Elution of Crude Extract: Collect the resin by filtration and wash it with distilled water to remove unbound impurities. Elute the bound this compound from the resin using methanol or acetone. Collect the eluate and concentrate it under reduced pressure to obtain a crude extract.

Chromatographic Purification

The following is a multi-step chromatography protocol designed to purify this compound to a high degree of homogeneity.

-

3.1. Ion-Exchange Chromatography (IEX):

-

Column: Q-Sepharose Fast Flow column (or equivalent anion exchanger).

-

Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

-

Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0 with 1 M NaCl.[2]

-